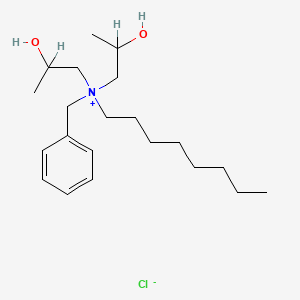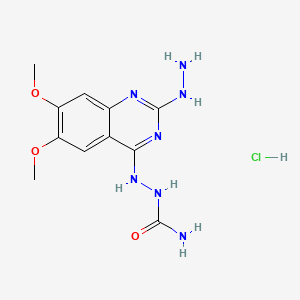
Mesquitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Mesquitol can be extracted from the heartwood of Prosopis juliflora using a series of solvent extractions. The process typically involves the use of solvents such as dichloromethane, acetone, toluene: ethanol (2:1 v/v), and water . The extraction is followed by gas chromatographic analysis coupled with mass spectrometry to identify and quantify the compound
Chemical Reactions Analysis
Mesquitol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Scientific Research Applications
Mesquitol has a wide range of scientific research applications:
Mechanism of Action
Mesquitol exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits oxidative processes, thereby protecting cells and tissues from damage. The molecular targets of this compound include reactive oxygen species and other free radicals. The pathways involved in its mechanism of action are related to the neutralization of these reactive species, thereby preventing oxidative stress and its associated cellular damage .
Comparison with Similar Compounds
Mesquitol is similar to other flavan-3-ols such as catechin and epicatechin. it is unique due to its higher antioxidant capacity and its specific occurrence in Prosopis juliflora . Other similar compounds include:
Epicatechin: Another flavan-3-ol with antioxidant properties, epicatechin is commonly found in green tea and cocoa.
4′-O-methylgallocatechin: This compound is also found in Prosopis juliflora and shares similar antioxidant properties with this compound.
This compound’s unique structural features, such as the presence of multiple hydroxyl groups, contribute to its superior antioxidant activity compared to these similar compounds .
Properties
CAS No. |
109671-55-8 |
|---|---|
Molecular Formula |
C15H14O6 |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,7,8-triol |
InChI |
InChI=1S/C15H14O6/c16-9-3-1-7(5-11(9)18)14-12(19)6-8-2-4-10(17)13(20)15(8)21-14/h1-5,12,14,16-20H,6H2/t12-,14+/m0/s1 |
InChI Key |
TXULLYMENMRLHL-GXTWGEPZSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](OC2=C1C=CC(=C2O)O)C3=CC(=C(C=C3)O)O)O |
Canonical SMILES |
C1C(C(OC2=C1C=CC(=C2O)O)C3=CC(=C(C=C3)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Methyl-4-[(2S)-6-methylhept-5-en-2-yl]cyclohexa-1,3-diene](/img/structure/B12774245.png)










